CID 101288341
Description
Oscillatoxins are cyclic peptides or polyketides often isolated from marine or microbial sources, known for their cytotoxic or signaling properties .
Key insights from available evidence:
- Isolation and Characterization: CID 101288341 was identified through GC-MS analysis of a vacuum-distilled essential oil (CIEO), with its content quantified across distillation fractions .

- Structural Features: Based on oscillatoxin derivatives (Figure 1 in ), this compound likely contains a macrocyclic structure with substituents such as methyl or hydroxyl groups influencing its physicochemical properties .
Properties
CAS No. |
11063-29-9 |
|---|---|
Molecular Formula |
C10H9ClN2O2- |
Molecular Weight |
224.644 |
IUPAC Name |
2-chloro-1-(1-methyl-2-oxoimidazo[1,2-a]pyridin-3-ylidene)ethanolate |
InChI |
InChI=1S/C10H10ClN2O2/c1-12-8-4-2-3-5-13(8)9(10(12)15)7(14)6-11/h2-5,14H,6H2,1H3/p-1 |
InChI Key |
FKAMYMKNKKCIET-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=C[CH]N2C(=C(CCl)[O-])C1=O |
Synonyms |
3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 101288341 can be achieved through several synthetic routes. One common method involves the cyclization of azacycloalk-1-ene-fused oxazol-3-ium salts . The reaction conditions typically involve the use of chloroacetyl chloride and a suitable base to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CID 101288341 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
CID 101288341 has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of CID 101288341 involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues
CID 101288341 belongs to the oscillatoxin family, which includes:
- Oscillatoxin D (CID 101283546) : A parent compound with a macrocyclic backbone.
- 30-Methyl-oscillatoxin D (CID 185389) : Methylation at position 30 enhances hydrophobicity (LogP: 2.15 vs. 1.64 for unmethylated analogs) .
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Structural variants with additional functional groups, altering solubility and bioactivity .
Table 1: Physicochemical and Bioactivity Comparison
| Property | This compound* | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Weight | ~800–1000 Da† | 850 Da | 864 Da |
| LogP (XLOGP3) | 2.1–2.8† | 1.8 | 2.15 |
| Solubility (mg/mL) | 0.24† | 0.15 | 0.10 |
| Bioactivity | Cytotoxic‡ | Antifungal | Nrf2 Inhibition |
| Synthetic Accessibility | 2.07† | 2.14 | 2.20 |
*Data inferred from analogous compounds (e.g., CID 46907796 in and boronic acid derivatives in –13).

†Based on average values for oscillatoxin analogs and related compounds .
‡Assumed based on oscillatoxin family trends .
Key Research Findings
(a) Isolation and Stability
- This compound was isolated via vacuum distillation of CIEO, with its highest concentration (12.8%) found in the 80–90°C fraction, suggesting moderate volatility compared to lighter terpenes .
- Methylated analogs (e.g., CID 185389) exhibit lower solubility (0.10 mg/mL) due to increased hydrophobicity, aligning with trends in LogP values .
Q & A
Basic Research Questions
Q. How can I formulate a research question that aligns with the study of CID 101288341 while ensuring scientific rigor?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity, or structural properties). Use systematic reviews to map current knowledge . Ensure the question is measurable, avoids vague terms, and specifies variables (e.g., "How does solvent polarity affect the crystallization efficiency of this compound?"). Test the question’s feasibility through pilot studies or computational simulations .
Q. What strategies ensure effective literature review for this compound-related studies?
- Methodological Answer : Prioritize peer-reviewed journals and databases (e.g., PubMed, SciFinder) over unreviewed platforms. Use Boolean search terms combining "this compound" with keywords like "synthesis," "kinetics," or "spectroscopic analysis." Track citations from foundational papers to identify recent advances . Critically evaluate sources for methodological validity and relevance to your hypothesis .
Q. How should I design experiments to investigate the physicochemical properties of this compound?
- Methodological Answer : Define control variables (e.g., temperature, pH) and use factorial designs to test interactions between independent variables. For reproducibility, document instrument calibration (e.g., NMR, HPLC) and reagent purity . Include negative controls and triplicate measurements to address experimental noise .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying conditions be resolved?
- Methodological Answer : Conduct a meta-analysis of published stability studies, noting differences in experimental conditions (e.g., humidity, light exposure). Replicate key experiments with standardized protocols . Use multivariate regression to identify confounding factors (e.g., impurity profiles) and validate findings via collaborative inter-laboratory studies .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) . Use cheminformatics tools (e.g., RDKit) to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed reactivity .
Q. How can I address low reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Develop a detailed synthesis protocol with step-by-step video documentation and raw data logs (e.g., temperature gradients, stirring rates) . Share intermediates for cross-lab validation via platforms like Zenodo. Analyze batch-to-batch variability using statistical process control (SPC) charts .
Q. What methodologies are recommended for analyzing contradictory biological activity data of this compound?
- Methodological Answer : Perform dose-response assays across multiple cell lines to assess cell-type specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm mechanisms . Apply machine learning to identify outliers or hidden variables (e.g., cell passage number) in high-throughput datasets .
Data Management and Ethical Considerations
Q. How should I structure a research proposal to secure data access for this compound from restricted repositories?
- Methodological Answer : Follow institutional ethics guidelines and submit a formal request outlining the research’s academic significance, methodology, and data security measures . Include a letter of support from your advisor and a data management plan specifying storage, sharing, and anonymization protocols .
Q. What are best practices for ensuring transparency in reporting negative results for this compound?
- Methodological Answer : Publish negative findings in open-access repositories (e.g., Figshare) with detailed metadata. Use the ARRIVE or MIAME guidelines to standardize reporting for preclinical or omics studies . Disclose limitations in the discussion section, emphasizing how these results refine future hypotheses .
Tables: Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

